1H-咪唑-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

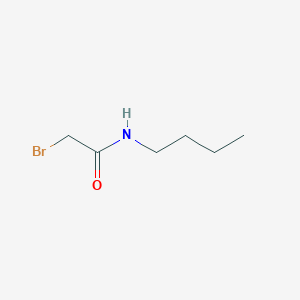

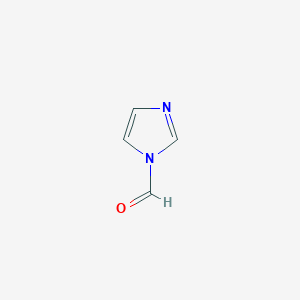

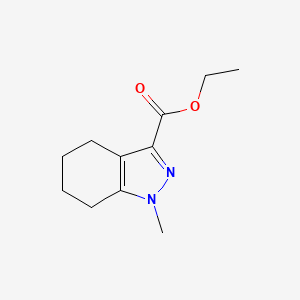

1H-imidazole-1-carboxaldehyde is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .

Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of 1H-imidazole-1-carboxaldehyde involves the reaction of 4-bromo-1H-imidazole in dry THF at 0 ℃ .Molecular Structure Analysis

The molecular structure of 1H-imidazole-1-carboxaldehyde is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

1H-imidazole-1-carboxaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

1H-imidazole-1-carboxaldehyde has a melting point of 53-55 °C and a predicted boiling point of 235.3±23.0 °C . It has a density of 1.19±0.1 g/cm3 .科学研究应用

Medicine and Pharmacology

Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Synthetic Chemistry and Industry

Imidazole derivatives find applications in synthetic chemistry and industry . They are used in diverse multicomponent reactions conducted under different conditions . The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

Metal-Organic Frameworks (MOFs)

Imidazole derivatives are used in the construction of metal-organic frameworks (MOFs) . These MOFs are highly water-stable and have been used for proton conduction research . The proton conductivities of these MOFs can reach 10 −4 S·cm −1 at 100 °C and 98% RH . The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Synthesis of Biologically Active Compounds

1H-Imidazole-4-carbaldehyde, a 4-formyl derivative of imidazole, is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer . It is also used in the synthesis of other biologically active compounds such as antimalarial drugs , and in the fabrication of colorimetric chemosensor .

Preparation of Functionalized Polymers

1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers . These polymers can be used in a variety of applications, including the manufacture of plastics, resins, and other materials .

Ligands for Coordination Chemistry

1H-Imidazole-4-carbaldehyde is also used as ligands for coordination chemistry . Coordination chemistry is the study of compounds formed between metal ions and other neutral or negatively charged molecules, and imidazole derivatives can act as an excellent ligand in these reactions .

未来方向

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules that are used in a variety of everyday applications .

属性

IUPAC Name |

imidazole-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECWGJPSXHFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454511 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazole-1-carboxaldehyde | |

CAS RN |

3197-61-3 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)